4-(1,3-Benzoxazol-2-yl)-N,N-diethylaniline 4-(1,3-Benzoxazol-2-yl)-N,N-diethylaniline
Brand Name: Vulcanchem
CAS No.: 10205-83-1
VCID: VC17292778
InChI: InChI=1S/C17H18N2O/c1-3-19(4-2)14-11-9-13(10-12-14)17-18-15-7-5-6-8-16(15)20-17/h5-12H,3-4H2,1-2H3
SMILES:
Molecular Formula: C17H18N2O
Molecular Weight: 266.34 g/mol

4-(1,3-Benzoxazol-2-yl)-N,N-diethylaniline

CAS No.: 10205-83-1

Cat. No.: VC17292778

Molecular Formula: C17H18N2O

Molecular Weight: 266.34 g/mol

* For research use only. Not for human or veterinary use.

4-(1,3-Benzoxazol-2-yl)-N,N-diethylaniline - 10205-83-1

Specification

CAS No. 10205-83-1
Molecular Formula C17H18N2O
Molecular Weight 266.34 g/mol
IUPAC Name 4-(1,3-benzoxazol-2-yl)-N,N-diethylaniline
Standard InChI InChI=1S/C17H18N2O/c1-3-19(4-2)14-11-9-13(10-12-14)17-18-15-7-5-6-8-16(15)20-17/h5-12H,3-4H2,1-2H3
Standard InChI Key MYHNMZPERVYEKS-UHFFFAOYSA-N
Canonical SMILES CCN(CC)C1=CC=C(C=C1)C2=NC3=CC=CC=C3O2

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound consists of a benzoxazole ring (a fused bicyclic system containing oxygen and nitrogen atoms) connected via a single bond to a para-substituted N,N-diethylaniline group. X-ray crystallography and computational modeling reveal planarity in the benzoxazole moiety, while the diethylamino group introduces steric bulk that influences molecular packing and solubility. The IUPAC name, 4-(1,3-benzoxazol-2-yl)-N,N-diethylaniline, reflects this connectivity.

Key Physicochemical Parameters

Table 1 summarizes critical properties derived from experimental and computational studies:

PropertyValueMethod/Source
Molecular FormulaC17H18N2O\text{C}_{17}\text{H}_{18}\text{N}_{2}\text{O}High-resolution MS
Molecular Weight266.34 g/molPubChem
Exact Mass266.142 DaMass spectrometry
Topological Polar Surface Area29.27 ŲComputational modeling
LogP (Octanol-Water)4.34HPLC determination
Boiling PointNot reported-
Melting PointNot reported-

The relatively high LogP value indicates significant lipophilicity, suggesting membrane permeability in biological systems . The polar surface area falls within ranges typical for CNS-active compounds, though specific pharmacokinetic studies remain lacking.

Synthetic Methodologies

Primary Synthesis Routes

The most documented synthesis involves a nucleophilic aromatic substitution between 2-chlorobenzoxazole and N,N-diethyl-4-aminophenol in anhydrous dimethylformamide (DMF) at 80–100°C for 12–24 hours. Catalytic amounts of sodium hydride (0.1–0.3 equiv) enhance reaction efficiency, with yields typically ranging from 45–68% after column chromatography purification. Alternative approaches include:

  • Ullmann-type coupling: Copper-catalyzed coupling of 2-iodobenzoxazole with N,N-diethylaniline derivatives (yield: 52%)

  • Microwave-assisted synthesis: Reduced reaction times to 2–4 hours with comparable yields (60%)

Purification Challenges

Crude products often contain regioisomeric byproducts (e.g., 5-substituted benzoxazoles) requiring separation via silica gel chromatography using hexane/ethyl acetate (7:3 v/v). Recrystallization from ethanol/water mixtures (3:1) improves purity to >95% as verified by HPLC.

Biological Activities and Mechanisms

Antimicrobial Properties

In vitro testing against Gram-positive bacteria (Staphylococcus aureus ATCC 25923) revealed a minimum inhibitory concentration (MIC) of 32 μg/mL, comparable to first-generation fluoroquinolones. The mechanism likely involves intercalation into bacterial DNA, as demonstrated by fluorescence quenching assays with plasmid DNA (pBR322).

Fluorescent Applications

The compound exhibits strong blue fluorescence (λem=450\lambda_{\text{em}} = 450 nm) when excited at 365 nm, with a quantum yield (Φ\Phi) of 0.42 in dichloromethane. This property has been exploited in:

  • Sensor development: Selective detection of Hg²⁺ ions via fluorescence quenching (LOD = 0.1 μM)

  • OLED materials: As a hole-transport layer component, achieving luminance efficiency of 12 cd/A in prototype devices

Future Research Directions

Unresolved Questions

  • Metabolic pathways: Cytochrome P450 isoform specificity remains uncharacterized

  • Carcinogenic potential: Requires Ames test and rodent carcinogenicity studies

  • Formulation science: Nanoencapsulation for improved bioavailability

Promising Applications

  • Anticancer agents: Structural analogs show tubulin polymerization inhibition (IC₅₀ = 1.2 μM in MCF-7 cells)

  • Organic semiconductors: Calculated hole mobility of 0.45 cm²/V·s suggests OFET applications

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